molecular formula C10H13NO4S B8467946 5-acetyl-2-ethoxybenzene-1-sulfonamide

5-acetyl-2-ethoxybenzene-1-sulfonamide

Cat. No.: B8467946
M. Wt: 243.28 g/mol
InChI Key: ZJAZXSSZDOMICL-UHFFFAOYSA-N
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Description

5-acetyl-2-ethoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes an acetyl group, an ethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-ethoxybenzene-1-sulfonamide typically involves the reaction of 5-acetyl-2-ethoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-ethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-acetyl-2-ethoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-acetyl-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The acetyl and ethoxy groups may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-methoxybenzenesulfonamide
  • 5-Acetyl-2-propoxybenzenesulfonamide
  • 5-Acetyl-2-butoxybenzenesulfonamide

Uniqueness

5-acetyl-2-ethoxybenzene-1-sulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

5-acetyl-2-ethoxybenzenesulfonamide

InChI

InChI=1S/C10H13NO4S/c1-3-15-9-5-4-8(7(2)12)6-10(9)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14)

InChI Key

ZJAZXSSZDOMICL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N

Origin of Product

United States

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